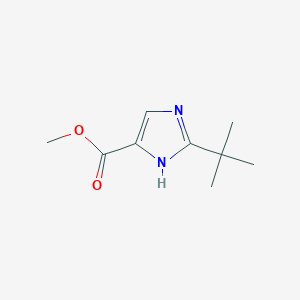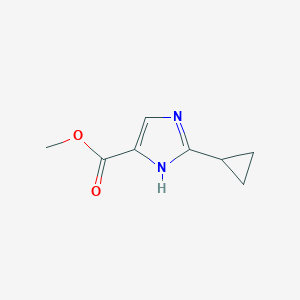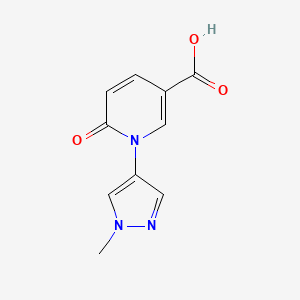
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine
Vue d'ensemble
Description
The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine” is a heterocyclic compound . It is a part of the pyridine family, which is known for its varied biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine moiety and a pyrazole ring . The exact structure can be determined using techniques such as X-ray crystallography and NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine” include a molecular weight of 173.21 g/mol, a topological polar surface area of 30.7 Ų, and a heavy atom count of 13 .Applications De Recherche Scientifique
Heterocyclic Chemistry and Complex Formation
The chemistry of heterocyclic compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is crucial in the development of new pharmaceuticals and materials. Studies have highlighted the fascinating variability in the chemistry and properties of related pyridine and pyrazole derivatives. These compounds are known for their ability to form complex structures with metals, showing significant spectroscopic, magnetic, and biological activities. This makes them promising candidates for drug development and electrochemical applications. The review by Boča, Jameson, and Linert (2011) presents a comprehensive overview of such compounds, emphasizing their preparation procedures and the wide range of properties that make them applicable in various scientific domains Boča, Jameson, & Linert, 2011.
Kinase Inhibitors
The pyrazolopyridine scaffold, closely related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine, has been extensively used in the design of kinase inhibitors. The versatility of this scaffold, as reviewed by Wenglowsky (2013), lies in its ability to interact with kinases via multiple binding modes, making it a frequent choice in patents for kinase inhibition. This highlights its potential in the development of targeted therapies for various diseases, including cancer Wenglowsky, 2013.
Synthetic and Medicinal Applications
Li et al. (2019) discuss the synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and pyrazole derivatives, underscoring their importance in organic synthesis, catalysis, and drug development. These compounds exhibit a range of functionalities that are critical in the formation of metal complexes, designing catalysts, and demonstrating potent biological activities such as anticancer, antibacterial, and anti-inflammatory effects. This emphasizes the role of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine derivatives in advancing chemical and pharmaceutical research Li et al., 2019.
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEHNDRFMASQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)


![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)




![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)